Phenol, butylmethoxy-

Description

Contextualization within Substituted Phenols and Dibenzoylmethanes

Phenol (B47542), butylmethoxy- belongs to two important classes of organic compounds: substituted phenols and dibenzoylmethanes.

Substituted Phenols: These are a class of chemical compounds derived from phenol (C₆H₅OH), a molecule consisting of a hydroxyl group (-OH) bonded to a phenyl ring. wisdomlib.orgnih.gov In substituted phenols, one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. wisdomlib.org These substitutions can significantly alter the physical and chemical properties of the parent phenol molecule, leading to a wide array of applications. oregonstate.edunih.gov Substituted phenols are crucial as starting materials and intermediates in the synthesis of more complex molecules, including polymers and pharmaceuticals. wisdomlib.orgoregonstate.edunih.gov The specific nature and position of the substituent groups on the phenolic ring are key determinants of the compound's reactivity and function. rsc.org

Dibenzoylmethanes: This class of compounds is characterized by a 1,3-diketone structure where a methane (B114726) group (CH₂) is bonded to two benzoyl groups (C₆H₅C=O). tiiips.comwikipedia.org A key feature of dibenzoylmethanes is their existence in a state of keto-enol tautomerism. atamanchemicals.comresearchgate.net This means they can exist as two readily interconvertible isomers: a diketo form and an enol form. rsc.org The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-cyclic structure. researchgate.net Butyl Methoxydibenzoylmethane is a derivative of dibenzoylmethane (B1670423) and is known to exist predominantly in the enol form in solution. wikipedia.orgatamanchemicals.com Derivatives of dibenzoylmethane are notable for their ability to absorb UV radiation. wikipedia.orgontosight.ai

Significance in Contemporary Chemical Science

The scientific importance of Phenol, butylmethoxy- (Avobenzone) stems primarily from its photochemical properties. rsc.orgrsc.org It is a highly effective absorber of ultraviolet (UV) radiation, particularly in the UVA range (320–400 nm). deascal.compatsnap.com This characteristic has made it a benchmark compound in the study of photoprotection and photostability. patsnap.comnih.gov

A significant area of research focuses on the compound's photochemistry, including its tendency to undergo photodegradation upon exposure to UV light. rsc.orgnih.govrsc.org When irradiated, Avobenzone (B1665848) can transition from its stable enol form to a less-stable keto form, which can then undergo further reactions, leading to a loss of its UV-absorbing capabilities. rsc.orgresearchgate.net Understanding these degradation pathways is a major driver of research, with studies exploring its excited-state dynamics, reaction mechanisms, and the influence of the chemical environment (such as solvent polarity) on its stability. rsc.orgnih.gov

Furthermore, its interaction with other molecules is a key research topic. Studies have investigated how its photostability can be enhanced by combining it with other compounds, which act as stabilizers. nih.govnih.gov The synthesis of new derivatives by modifying its structure is also an active area of research, aiming to create new molecules with improved stability and broader UV absorption spectra. frontiersin.orgrsc.org

Overview of Key Research Domains

Research involving Phenol, butylmethoxy- is multifaceted and spans several key domains:

Photochemistry and Photophysics: This is the most prominent research area. Scientists use techniques like transient electronic absorption spectroscopy and laser flash photolysis to study the molecule's behavior upon photoexcitation. rsc.orgresearchgate.net Research delves into its keto-enol tautomerism, excited-state lifetimes, and the mechanisms of its photodegradation. rsc.orgrsc.orgnih.gov The goal is to understand the fundamental processes that occur when the molecule absorbs UV light.

Synthetic Chemistry: Organic chemists are actively involved in synthesizing derivatives of Avobenzone. frontiersin.orgrsc.org This research aims to improve its intrinsic properties, such as photostability, by making structural modifications. frontiersin.org This includes creating hybrid molecules that combine Avobenzone with other functional moieties, like antioxidants. frontiersin.org

Materials Science: The ability of Avobenzone to absorb UV light makes it a candidate for incorporation into various materials to protect them from photodegradation. Research in this area includes encapsulating the molecule within carrier materials like silica (B1680970) to enhance its stability and prevent its direct contact with other substances. rsc.org Studies also explore its crystallization behavior, which is crucial for its application in various formulations. mdpi.comresearchgate.net

Analytical Chemistry: The development of analytical methods, such as high-performance liquid chromatography (HPLC), is essential for studying the kinetics of its tautomerism and for quantifying the compound and its degradation products in various matrices. nih.govrsc.org

Table 1. Chemical and Physical Properties of Phenol, butylmethoxy-

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₀H₂₂O₃ | deascal.com |

| IUPAC Name | 1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | incidecoder.com |

| CAS Number | 70356-09-1 | incidecoder.com |

| Appearance | White to beige crystalline powder | tiiips.comchemicalbook.com |

| Melting Point | 83.50 °C | perflavory.com |

| Boiling Point | 463.00 to 464.00 °C (estimated) | perflavory.com |

| Solubility | Soluble in organic solvents like alcohol; insoluble in water | tiiips.comperflavory.com |

| Maximum Absorption (λmax) | ~357-360 nm | tiiips.comperflavory.com |

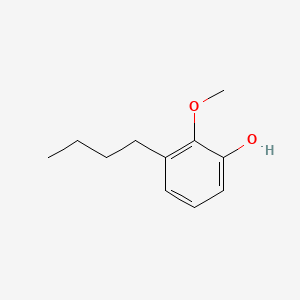

Structure

3D Structure

Properties

CAS No. |

188901-98-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-butyl-2-methoxyphenol |

InChI |

InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3 |

InChI Key |

ZYWGSKGRLVYULL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Structural Transformations

Established Synthetic Pathways for Butyl Methoxydibenzoylmethane

The most prevalent and commercially significant method for synthesizing Butyl Methoxydibenzoylmethane, also known as Avobenzone (B1665848), is the Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. tiiips.com

The primary route involves the reaction between 4-tert-butylbenzoic methyl ester and 4-methoxyacetophenone. google.com The reaction is typically conducted in a solvent such as toluene. A strong base is required to deprotonate the ketone, forming an enolate anion which then acts as a nucleophile. Commonly used bases include sodium amide (NaNH₂) and alkali metal alkoxides like sodium methoxide or potassium methoxide. google.comgoogle.com Recent findings suggest that using potassium methoxide can achieve yields as high as 95%. google.com

Alternative, albeit less efficient, synthetic methods have also been reported. These include:

A condensation-addition-water elimination method using p-methoxyacetophenone and p-tert-butylbenzaldehyde, which proceeds through several steps including bromination and hydration, resulting in a yield of 58%.

An aldehyde and ketone condensation method, which also starts with p-methoxyacetophenone and p-tert-butylbenzaldehyde, but has a reported yield of only 34.6%.

A multi-step patent-registered process begins with phenetole and toluene, proceeding through alkylation, oxidation, esterification, acylation, and finally, a condensation reaction to yield the final product. google.com

The following table summarizes the key established synthetic pathways.

| Method | Reactants | Catalyst/Base | Solvent | Reported Yield |

| Claisen Condensation | 4-tert-butylbenzoic methyl ester, 4-methoxyacetophenone | Sodium Amide | Toluene | ~65-74% ajrconline.org |

| Claisen Condensation | 4-tert-butylbenzoic methyl ester, 4-methoxyacetophenone | Potassium Methoxide | Toluene | Up to 95% google.com |

| Aldehyde/Ketone Condensation | p-tert-butylbenzaldehyde, p-methoxyacetophenone | Alkaline conditions | Not specified | 34.6% |

Exploration of Novel Synthetic Routes and Catalyst Development

Research continues to explore more efficient, environmentally friendly, and cost-effective methods for synthesizing Butyl Methoxydibenzoylmethane. These efforts are focused on green chemistry principles and the development of advanced catalytic systems.

Green Chemistry Approaches in Synthesis

A significant advancement in the synthesis of Butyl Methoxydibenzoylmethane is the application of green chemistry principles, particularly through microwave-assisted synthesis. A four-step synthetic route has been developed that can be completed in a significantly shorter time frame than traditional methods. researchgate.netsemanticscholar.org This process includes:

An initial aldol condensation to form a chalcone. This step can be performed under solvent-free conditions, a key principle of green chemistry. researchgate.net

Electrophilic addition of bromine to the alkene.

E2 dehalogenation of the resulting dibromide.

Hydration of the alkyne to yield the final product.

Metal-Catalyzed Organic Reactions

The development of novel catalysts has been instrumental in improving the synthesis of Butyl Methoxydibenzoylmethane. Metal-catalyzed reactions offer alternative pathways with enhanced selectivity and efficiency.

One patented route utilizes a copper(II) chloride catalyst for the reaction between tert-butyl benzoyl chloride and a 2-trimethylsiloxy group-2-tolyl vinyl intermediate. google.comgoogle.com Another approach involves a tetrakis(triphenylphosphine)palladium catalyst for a rearrangement step in a synthetic pathway starting from p-t-Butylbenzaldehyde.

Furthermore, non-metallic catalysts have also been developed. For instance, phosphotungstic acid has been employed as a recyclable catalyst in an acylation step. This catalyst improves reaction selectivity, simplifies the post-reaction workup, and enhances yield, making the process more cost-effective and suitable for industrial production. google.com The strategic selection of the base in the traditional Claisen condensation, such as using potassium alcoholates instead of sodium-based counterparts, has also been shown to deliver higher yields and purer products by minimizing the formation of symmetric by-products. google.com

Design and Synthesis of Butyl Methoxydibenzoylmethane Analogs and Derivatives

Given the known photodegradation issues of Butyl Methoxydibenzoylmethane, significant research has been directed towards the design and synthesis of analogs and derivatives with improved properties, particularly photostability.

Rational Design Principles for Structural Modification

The core strategy for developing improved analogs revolves around the skeletal modification of the parent molecule to alter its electronic properties and reactivity. researchgate.net Key rational design principles include:

Modulation of Electronic Properties : A primary principle is to alter the electron density across the 1,3-dicarbonyl moiety, which is central to the molecule's function and degradation. It has been demonstrated that replacing the electron-donating methoxy (B1213986) (-OMe) group with electron-withdrawing groups, such as a carboxylic acid (-COOH) or a methyl ester (-COOMe), can enhance intrinsic photostability. researchgate.net This modification reduces the electron density at the dicarbonyl group, thereby retarding the oxidative photochemical degradation process. researchgate.net

Covalent Linking (Molecular Hybrids) : Another successful approach is the creation of composite sunscreens by covalently linking the Butyl Methoxydibenzoylmethane motif to another UV filter, such as octocrylene. rsc.orgresearchgate.net This creates a single, larger molecule designed to have improved stability compared to a simple mixture of the two individual components. rsc.org

Targeted Substitution : The introduction of specific substituents at various positions on the aromatic rings can also enhance stability. For example, research has shown that derivatives containing p-chloro substituents are particularly stable against UV light. rsc.orgresearchgate.net

Functionalization Strategies for Enhanced Reactivity

Building on these design principles, specific synthetic strategies are employed to create functionalized derivatives. A common pathway to introduce electron-withdrawing groups involves a multi-step synthesis that begins with the condensation of 4-t-butyl acetophenone and 4-formyl benzoic acid to form a chalcone intermediate. This chalcone then undergoes bromination followed by hydrolysis to yield the carboxylic acid derivative (avobenzone-acid), or esterification to produce the ester derivative (avobenzone-ester). researchgate.net

Reaction Mechanism Elucidation in Synthesis

The synthesis of butylmethoxy-phenol, a term encompassing isomers of butylated hydroxyanisole (BHA), is primarily achieved through electrophilic aromatic substitution, specifically Friedel-Crafts alkylation. The elucidation of the reaction mechanism involves understanding the roles of reactants, catalysts, and reaction conditions, which dictate the product distribution and yield.

A prevalent industrial synthesis involves the reaction of p-methoxyphenol with an alkylating agent such as isobutylene, tert-butanol, or methyl tert-butyl ether (MTBE) in the presence of an acid catalyst. researchgate.netgoogle.com The generally accepted mechanism proceeds through the formation of a tert-butyl carbocation from the alkylating agent under acidic conditions. This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring of p-methoxyphenol. The hydroxyl and methoxy groups of the phenol (B47542) are ortho-, para-directing, leading to the formation of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol.

The choice of catalyst is crucial in this synthesis. While homogeneous acids like sulfuric acid have been traditionally used, recent research has focused on solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-MCM-41, and dealuminated Y zeolite) to improve selectivity and ease of separation. researchgate.netgoogle.com The acidity, pore structure, and strength of these catalysts are key factors influencing their catalytic behavior. For instance, H-DAY zeolite has shown high activity due to its high acidity and suitable pore dimensions for accommodating the product molecules. researchgate.net

A newer, more selective synthesis for high-purity 2-tert-butyl-4-methoxyphenol utilizes a different mechanistic pathway. This method involves the selective activation of the 4-position hydroxyl group of 2-tert-butyl hydroquinone in an aprotic solvent using a sterically hindered base. This is followed by an SN1 substitution reaction with a methylating agent. google.comjustia.com This approach leverages the principle of steric hindrance to achieve high regioselectivity.

The table below summarizes key findings from research on the synthesis of butylmethoxy-phenols, highlighting the different methodologies and their mechanistic implications.

| Reactants | Alkylating Agent | Catalyst | Key Mechanistic Insight | Primary Product(s) |

| p-methoxyphenol | Isobutylene | Sulfuric acid | Friedel-Crafts alkylation via tert-butyl carbocation. google.com | Mixture of 2- and 3-tert-butyl-4-methoxyphenol |

| p-methoxyphenol | tert-Butanol | Zn-Al-MCM-41 | Shape-selective catalysis within microporous material. researchgate.net | 2-tert-butyl-4-methoxyphenol |

| p-methoxyphenol | MTBE | Dealuminated Y zeolite (H-DAY) | High acidity and optimal pore size favor product formation. researchgate.net | 3-tert-butyl-p-hydroxyanisole |

| 2-tert-butyl hydroquinone | Methyl iodide | Sodium hydride (in THF) | Selective activation of 4-hydroxyl followed by SN1 substitution. google.com | High-purity 2-tert-butyl-4-methoxyphenol |

Furthermore, understanding the antioxidant mechanism of these phenolic compounds provides insight into their chemical reactivity. Butylated hydroxytoluene (BHT), a structurally similar compound, acts as a radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, thus terminating autoxidation chain reactions. wikipedia.org The electron-donating alkyl and methoxy groups on the aromatic ring increase the electron density of the hydroxyl group, facilitating this hydrogen donation. wikipedia.org

Advanced Analytical Characterization of Butyl Methoxydibenzoylmethane

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating Butyl Methoxydibenzoylmethane from complex matrices such as cosmetic formulations. This separation is essential for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Butyl Methoxydibenzoylmethane in various products. thegoodscentscompany.comcabidigitallibrary.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reverse-phase HPLC is a common approach for analyzing Butyl Methoxydibenzoylmethane. In this technique, a nonpolar stationary phase, such as C8 or C18, is used with a polar mobile phase. nih.govnih.gov The choice of mobile phase is critical for achieving good resolution. Common mobile phases include mixtures of methanol (B129727), acetonitrile (B52724), and water, often with the addition of an acid like acetic acid or phosphoric acid to improve peak shape. nih.govnih.govjcu.edu.au Isocratic elution, where the mobile phase composition remains constant, is frequently employed for its simplicity and reproducibility. nih.govnih.gov

The detection of Butyl Methoxydibenzoylmethane is typically carried out using a UV detector, as the molecule possesses a strong chromophore that absorbs UV radiation. The detection wavelength is usually set at or near the compound's absorption maximum, which is approximately 357 nm, to ensure high sensitivity. nih.govwikipedia.orgaltmeyers.org

Several studies have reported validated HPLC methods for the quantification of Butyl Methoxydibenzoylmethane in sunscreen products. researchgate.netpharmacophorejournal.com These methods demonstrate good linearity, accuracy, precision, and sensitivity, with low limits of detection (LOD) and quantification (LOQ). researchgate.netpharmacophorejournal.com For instance, one method reported an LOD of 0.058 µg/mL and an LOQ of 0.193 µg/mL for Butyl Methoxydibenzoylmethane. nih.gov

Table 1: Examples of HPLC Method Parameters for Butyl Methoxydibenzoylmethane Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18 | Ethanol (B145695):Water:Acetic Acid (70:29.5:0.5, v/v/v) | 1 | 309 | nih.gov |

| C18 | Methanol:Water:Acetic Acid (89:10:1, v/v) | Not Specified | Not Specified | jcu.edu.au |

| C18 | Methanol:Aquabidest (93:7, v/v) | 1 | 320 | researchgate.net |

| C18 | Methanol:Water (90:10, v/v) | 1 | 330 | pharmacophorejournal.com |

| C8 | Acetonitrile:0.5% Phosphoric Acid (70:30, v/v) | Not Specified | 357 | nih.gov |

| Phenyl | Acetonitrile:45 mM Ammonium Formate (57:43, v/v) | 0.4 | 359 | mdpi.com |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of Butyl Methoxydibenzoylmethane, particularly for identifying volatile impurities and degradation products. nih.gov In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com This combination allows for the separation of components by GC, followed by their identification based on their mass spectra. thermofisher.com For the analysis of Butyl Methoxydibenzoylmethane and its related volatile species, a low-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used. sci-hub.se

Research has shown that GC-MS can be used to identify photodegradation products of Butyl Methoxydibenzoylmethane. nih.gov Under UV irradiation, Butyl Methoxydibenzoylmethane can break down into smaller, more volatile compounds. nih.gov Studies have identified degradation products such as p-methoxy benzoic acid and p-tert-butyl benzoic acid using GC-MS. nih.gov The technique is also employed in impurity profiling of raw materials to ensure the quality of the starting compounds used in product formulations. thermofisher.com

Spectroscopic Detection and Characterization Methods

Spectroscopic techniques provide detailed information about the electronic and structural properties of Butyl Methoxydibenzoylmethane. These methods are essential for confirming the compound's identity, understanding its light-absorbing properties, and elucidating its structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for characterizing the light-absorbing properties of Butyl Methoxydibenzoylmethane. This compound is specifically designed to absorb UVA radiation, and UV-Vis spectrophotometry is used to measure its absorption spectrum. spflist.comatamanchemicals.com

Butyl Methoxydibenzoylmethane exhibits a strong absorption maximum in the UVA range, typically around 357 nm. wikipedia.orgaltmeyers.orgatamanchemicals.com This peak absorption is attributed to the enol tautomer of the molecule, which is stabilized by intramolecular hydrogen bonding. wikipedia.orgnih.gov The keto tautomer, on the other hand, absorbs at a shorter wavelength in the UVC region. thecosmeticchemist.comcosmeticsandtoiletries.com The position of the absorption maximum can be influenced by the solvent used for the analysis. wikipedia.orgcosmeticsandtoiletries.com For example, the peak may shift to slightly longer wavelengths in more polar solvents. cosmeticsandtoiletries.com

The photostability of Butyl Methoxydibenzoylmethane can also be assessed using UV-Vis spectrophotometry. Upon exposure to UV radiation, the intensity of the UVA absorption peak can decrease, indicating degradation of the compound. thecosmeticchemist.com This photodegradation can involve the conversion of the enol form to the keto form, leading to a loss of UVA protection. nih.govthecosmeticchemist.com

Table 2: UV Absorption Maxima of Butyl Methoxydibenzoylmethane in Different Solvents

| Solvent | Absorption Maximum (λmax) | Reference |

| Not Specified | 357 nm | wikipedia.org |

| Not Specified | ~360 nm | atamanchemicals.com |

| DMSO | ~365 nm | thecosmeticchemist.com |

| Cyclohexane (B81311) | 355 nm | cosmeticsandtoiletries.com |

| Ethyl Acetate | 356 nm | cosmeticsandtoiletries.com |

| Methanol | 358 nm | cosmeticsandtoiletries.com |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the structural elucidation and quantification of Butyl Methoxydibenzoylmethane. nih.gov When a molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion and any fragment ions are detected. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. wikipedia.org The way a molecule breaks apart upon ionization is often predictable and can be used to identify specific functional groups and structural features. chemguide.co.uklibretexts.org For Butyl Methoxydibenzoylmethane, fragmentation can occur at various points in the molecule, leading to a characteristic pattern of fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govrsc.org This technique is particularly useful for the quantification of Butyl Methoxydibenzoylmethane in complex matrices, such as biological fluids and tissues. nih.govresearchgate.net

In an LC-MS/MS (B15284909) experiment, the analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion (typically the molecular ion) is selected and subjected to fragmentation. The resulting product ions are then detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for very low detection limits. researchgate.net

LC-MS/MS methods have been developed for the sensitive quantification of Butyl Methoxydibenzoylmethane in rat plasma and skin layers. nih.govskku.edu These methods can achieve lower limits of quantification in the nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of the technique. nih.govresearchgate.net Such sensitive methods are crucial for studies investigating the percutaneous absorption and systemic exposure of Butyl Methoxydibenzoylmethane following topical application. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation, identification, and quantification of Butyl Methoxydibenzoylmethane, a widely used UV filter, within complex sample matrices. This technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. thermofisher.com The GC component vaporizes the sample and separates its constituents based on their volatility and interaction with a stationary phase within a capillary column. thermofisher.com As individual compounds like Butyl Methoxydibenzoylmethane elute from the column, they enter the mass spectrometer.

In the MS component, the eluted molecules are ionized, typically through electron ionization (EI), which fragments them into a reproducible pattern of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for the compound. This high specificity allows for the confident identification of Butyl Methoxydibenzoylmethane even when co-eluting with other substances from a complex mixture, such as those found in cosmetic formulations or environmental samples. lcms.cz

The utility of GC-MS is particularly evident in the analysis of extractables and leachables from materials, where it can identify a wide diversity of compounds, including hydrocarbons that may not ionize well using other techniques like electrospray ionization. lcms.cz For instance, a GC system can be programmed with a specific temperature gradient, such as holding at 60°C before ramping up to 280°C, to ensure the effective separation of analytes like Butyl Methoxydibenzoylmethane from the sample matrix. patsnap.com The purity of synthesized Butyl Methoxydibenzoylmethane can be effectively determined using GC with an area normalization method, demonstrating the technique's quantitative capabilities. google.comgoogle.com

Advanced Extraction and Sample Preparation Protocols

Effective sample preparation is critical for accurate quantification of Butyl Methoxydibenzoylmethane, ensuring the analyte is isolated from interfering matrix components prior to instrumental analysis.

Ultrasonic Extraction Techniques

Ultrasonic-assisted extraction (UAE) is recognized as an efficient and environmentally friendly sample preparation method. researchgate.netcsic.es This technique utilizes high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the mass transfer of the target analyte into the solvent. researchgate.net

UAE has been successfully applied to extract UV filters from complex matrices like cosmetic products. A notable application involves the dissolution of lipstick samples in an ethanol-water mixture (70:30, v/v) with the aid of ultrasonic irradiation, providing an effective extraction of Butyl Methoxydibenzoylmethane. nih.govresearchgate.net Key advantages of UAE include reduced extraction times and lower solvent consumption compared to traditional methods, aligning with the principles of green analytical chemistry. researchgate.netnih.govdoi.org The process can be carried out using either an ultrasonic bath or a more powerful probe system. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another advanced technique that leverages microwave energy to facilitate the rapid extraction of compounds from a sample matrix. mdpi.com Microwaves, operating in the 300 MHz to 300 GHz range, cause a rapid increase in temperature and pressure within the sample, promoting the migration of analytes like Butyl Methoxydibenzoylmethane from the material into the extraction solvent. mdpi.com

MAE is valued for its efficiency, offering higher and faster extraction performance with reduced solvent use compared to conventional methods like Soxhlet extraction. scispace.com The effectiveness of MAE is influenced by several factors, including temperature, solvent composition, pH, and the sample-to-solvent ratio. These parameters can be optimized using experimental designs, such as a Box-Behnken Design, to maximize the recovery of the target analyte. mdpi.com This technique has proven to be a promising technology for recovering bioactive compounds from various natural and synthetic matrices. mdpi.com

Solvent Extraction Methodologies

Conventional solvent extraction remains a fundamental and widely used technique for the isolation of Butyl Methoxydibenzoylmethane from various product formulations. The choice of solvent is critical and depends on the analyte's solubility and the nature of the sample matrix. Butyl Methoxydibenzoylmethane is oil-soluble, which guides the selection of appropriate organic solvents for extraction. microbialtec.comaako.nl

A common approach for sunscreen products involves extracting the active ingredients using a solution of 0.1% acetic acid in methanol. fda.gov This method has been validated for the simultaneous analysis of several common UV filters, including Butyl Methoxydibenzoylmethane, from both lotion and spray formulations. fda.gov Studies have demonstrated high recovery rates (>94.4%) for this UV filter from samples using solvent extraction, indicating the method's efficiency. nih.gov The relative concentrations of Butyl Methoxydibenzoylmethane's tautomeric forms (enol and keto) can be influenced by the polarity and proticity of the solvent used, which is an important consideration during analytical method development. redalyc.org

| Extraction Technique | Principle | Typical Solvents | Key Advantages |

| Ultrasonic Extraction (UAE) | Acoustic cavitation enhances mass transfer. researchgate.net | Ethanol-water mixtures. nih.gov | Reduced time and solvent use, eco-friendly. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample, increasing extraction rate. mdpi.com | Methanol-water mixtures. mdpi.com | High speed and efficiency, reduced solvent consumption. scispace.com |

| Solvent Extraction | Analyte dissolves in a solvent based on solubility. fda.gov | Methanol with 0.1% acetic acid. fda.gov | Simplicity, high recovery rates. nih.gov |

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key performance metrics include the limits of detection and quantification, which define the sensitivity of the method.

Limits of Detection and Quantification Assessments

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For Butyl Methoxydibenzoylmethane, these limits have been established using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). One HPLC method reported an LOD of 0.058 µg/mL and an LOQ of 0.193 µg/mL. nih.govresearchgate.net Another HPLC procedure, which utilized an ethanol-water-acetic acid mobile phase, determined a detection limit of 7.0 µg/mL for Butyl Methoxydibenzoylmethane. nih.govresearchgate.netdoi.org These values highlight how different chromatographic conditions and detection systems can influence the sensitivity of the analysis.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

| HPLC with UV Detection | 0.058 µg/mL | 0.193 µg/mL | nih.govresearchgate.net |

| HPLC with UV Detection | 7.0 µg/mL | Not Reported | researchgate.netdoi.org |

Accuracy and Precision Determinations

The quantitative analysis of Butyl Methoxydibenzoylmethane (Avobenzone) in various formulations, particularly in cosmetic and sunscreen products, necessitates the use of validated analytical methods to ensure reliable and accurate results. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose, and its validation involves assessing parameters such as accuracy and precision. nasetjournal.comnih.gov

Accuracy is typically evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. Precision is determined by assessing the repeatability and intermediate precision, often expressed as the relative standard deviation (%RSD) of multiple measurements. nasetjournal.com

Several studies have established the accuracy and precision of HPLC methods for Butyl Methoxydibenzoylmethane determination. For instance, a validated HPLC method using a C₁₈ column demonstrated excellent accuracy, with recovery percentages ranging from 100.01% to 100.77%. nasetjournal.com The precision of this method was also high, with a %RSD of ≤ 2%. nasetjournal.com Another study reported relative standard deviations between 1.8% and 2.4% for the analysis of Butyl Methoxydibenzoylmethane in lipstick samples. nih.gov

The sensitivity of these methods is characterized by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). One method established an LOD of 0.13 µg/mL and an LOQ of 0.43 µg/mL for Butyl Methoxydibenzoylmethane. nasetjournal.com Another optimized HPLC method reported an even lower LOD of 0.058 µg/mL and an LOQ of 0.193 µg/mL. nih.gov

| Parameter | Reported Value | Analytical Technique | Source |

|---|---|---|---|

| Accuracy (Recovery %) | 100.01% - 100.77% | HPLC | nasetjournal.com |

| Precision (%RSD) | ≤ 2% | HPLC | nasetjournal.com |

| Precision (%RSD) | 1.8% - 2.4% | HPLC | nih.gov |

| Limit of Detection (LOD) | 0.13 µg/mL | HPLC | nasetjournal.com |

| Limit of Quantitation (LOQ) | 0.43 µg/mL | HPLC | nasetjournal.com |

| Limit of Detection (LOD) | 0.058 µg/mL | HPLC | nih.gov |

| Limit of Quantitation (LOQ) | 0.193 µg/mL | HPLC | nih.gov |

Analysis of Photodegradation Products and Metabolites

Butyl Methoxydibenzoylmethane is known to be susceptible to degradation upon exposure to UV radiation (photodegradation) and can be metabolized by biological systems. nih.govnih.gov The analysis of its degradation products and metabolites is crucial for understanding its stability and biological fate.

Photodegradation Products: The photodegradation of Butyl Methoxydibenzoylmethane is a complex process that can be influenced by the solvent and the presence of other substances. cosmeticsandtoiletries.comwikipedia.org Upon irradiation with UV light, the molecule can undergo fission of the carbon-carbon bonds adjacent to the carbonyl groups of the keto form. cosmeticsandtoiletries.comnih.gov This process, which can follow a Norrish-type I mechanism, leads to the formation of various by-products. nih.gov

Studies using gas chromatography (GC) and mass spectrometry (MS) have identified several photodegradation products. cosmeticsandtoiletries.comnih.gov In a cyclohexane solution irradiated with a mercury lamp, three primary degradation products were observed: p-methoxybenzoic acid, p-tert-butylbenzoic acid, and t-butylbenzene. cosmeticsandtoiletries.comnih.gov The photolysis alone can create various by-products, and when combined with chlorine and UV-irradiation, as found in swimming pools, a study identified twenty-five different by-products. madesafe.org

Metabolites: Following exposure, Butyl Methoxydibenzoylmethane can be metabolized in vivo. Human studies involving oral administration have led to the tentative identification of several urinary metabolites using liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov These include a variety of specific metabolites such as hydrogenated, hydroxy, and carboxylic acid derivatives. nih.gov More specifically, four promising urinary metabolite candidates have been noted: desmethylhydroxy avobenzone (B1665848), hydroxyl avobenzone, desmethylavobenzone carboxylic acid, and dehydrated dihydrohydroxy avobenzone. researchgate.net

In vitro studies using rat and human liver microsomes have shown that the metabolism of Butyl Methoxydibenzoylmethane can yield an oxidation product (avobenzone+O), a demethylated product (BDMBM-CH₂), and an avobenzone-CH₂+O metabolite. researchgate.net

Metabolism is not limited to humans. In studies on coral tissue, Butyl Methoxydibenzoylmethane was found to accumulate as 17 different derivatives produced through reduction and esterification. mdpi.comresearchgate.net The major derivative identified in these studies was C16:0-dihydroBM. mdpi.comresearchgate.net

| Category | Compound Name | Matrix/Condition | Source |

|---|---|---|---|

| Photodegradation Product | p-methoxybenzoic acid | Cyclohexane solution / UV irradiation | cosmeticsandtoiletries.comnih.gov |

| Photodegradation Product | p-tert-butylbenzoic acid | Cyclohexane solution / UV irradiation | cosmeticsandtoiletries.comnih.gov |

| Photodegradation Product | t-butylbenzene | Cyclohexane solution / UV irradiation | cosmeticsandtoiletries.comnih.gov |

| Metabolite | Desmethylhydroxy avobenzone | Human urine (tentative) | researchgate.net |

| Metabolite | Hydroxyl avobenzone | Human urine (tentative) | researchgate.net |

| Metabolite | Desmethylavobenzone carboxylic acid | Human urine (tentative) | researchgate.net |

| Metabolite | Dehydrated dihydrohydroxy avobenzone | Human urine (tentative) | researchgate.net |

| Metabolite | Avobenzone+O | In vitro liver microsomes | researchgate.net |

| Metabolite | BDMBM-CH₂ (demethylated product) | In vitro liver microsomes | researchgate.net |

| Metabolite | Avobenzone-CH₂+O | In vitro liver microsomes | researchgate.net |

| Metabolite | C16:0-dihydroBM | Coral tissue | mdpi.comresearchgate.net |

Photochemistry and Photophysical Behavior of Butyl Methoxydibenzoylmethane

Fundamental Photodegradation Mechanisms

Butyl methoxydibenzoylmethane (avobenzone) is a widely utilized UVA filter in sunscreen formulations, prized for its ability to absorb a broad spectrum of UVA radiation (320-400 nm). redox.comatamanchemicals.com However, its efficacy is compromised by its inherent photoinstability. uvabsorbers.comdaneshyari.com Upon exposure to UV radiation, avobenzone (B1665848) undergoes complex photochemical reactions that lead to a reduction in its protective capacity. uvabsorbers.comrsc.org The primary photodegradation process involves two main steps: photoisomerization and subsequent photolytic cleavage, which generates free radicals. uvabsorbers.com

Photoisomerization Pathways (Keto-Enol Tautomerism, E/Z Isomerism)

In its ground state, avobenzone exists predominantly as a chelated enol tautomer, which is stabilized by an intramolecular hydrogen bond. cosmeticsandtoiletries.comchemicalbook.comwikipedia.org This enol form is the active UVA-absorbing species. rsc.org Upon absorbing UV photons, the molecule is promoted to an excited state. nih.govresearchgate.net This excitation can lead to a reversible transformation from the stable and effective enol form to a less UV-absorbent keto form. uvabsorbers.comnih.gov This phototautomerization is a key step in the degradation pathway. rsc.orgcosmeticsandtoiletries.com The keto form is less stable and more susceptible to further photochemical reactions. rsc.orgbham.ac.uk While the keto form can revert to the more stable enol form in the dark, its formation under UV irradiation represents a temporary loss of UVA protection and an entry point for irreversible degradation pathways. cosmeticsandtoiletries.comchemicalbook.comnih.gov

The photochemistry of avobenzone also includes cis-trans (E/Z) isomerization and rotation about single bonds. rsc.org Following UV excitation, torsion around the central C-C double bond of the enol form can lead to the formation of different rotational isomers (rotamers). rsc.org These isomerization pathways are part of the complex series of events that the molecule undergoes upon photoexcitation, contributing to the dissipation of absorbed energy but also leading to the formation of the reactive keto tautomer. rsc.orgrsc.org

Photolytic Cleavage and Radical Generation

The photoexcited keto form of avobenzone is the primary precursor to irreversible photodegradation. rsc.orgcosmeticsandtoiletries.com This less stable tautomer can undergo photolytic cleavage, specifically a Norrish Type I (alpha-cleavage) reaction, breaking the carbon-carbon bonds adjacent to the carbonyl group. cosmeticsandtoiletries.combham.ac.uknih.gov This fission generates benzoyl and phenacyl-type free radicals. cosmeticsandtoiletries.com The generation of these carbon-centered radicals has been supported by electron paramagnetic resonance (EPR) studies. cosmeticsandtoiletries.com These highly reactive radical species can then participate in a cascade of secondary reactions, further degrading the avobenzone molecule and potentially interacting with other components in a formulation. uvabsorbers.comnih.gov The formation of these photoproducts, such as arylglyoxals and benzils, results in the loss of UV absorption capacity. daneshyari.comnih.govresearchgate.net

Kinetics of Photodegradation under Defined Irradiation Conditions

The photodegradation of butyl methoxydibenzoylmethane follows first-order kinetics. researchgate.netingentaconnect.com The rate of degradation is significantly influenced by the chemical environment, particularly the solvent. cosmeticsandtoiletries.comwikipedia.org Studies have shown that avobenzone is relatively more stable in polar protic solvents compared to nonpolar environments. wikipedia.org

The degradation kinetics in aqueous solutions are also pH-dependent. At acidic to neutral pH (pH 3), both photodegradation and photoisomerization occur, while at neutral pH (pH 7), photodegradation is the predominant process. researchgate.net In alkaline conditions (pH 7.4-10.0), the degradation is catalyzed by hydroxide (B78521) ions, which can attack one of the carbonyl groups, leading to cleavage of the molecule. researchgate.netingentaconnect.com

Temperature also affects the degradation rate. At a neutral pH of 7, a higher temperature (25°C vs. 10°C) contributes to a faster decrease in avobenzone concentration. researchgate.net Arrhenius plots have demonstrated the temperature dependence of avobenzone degradation, allowing for the prediction of rate constants at different temperatures. ingentaconnect.com For example, at 25°C, the half-life was calculated to be 37 hours at pH 9.04 and 19 hours at pH 10.02. ingentaconnect.com

The intensity and wavelength of the irradiation source are critical factors. Studies using simulated solar radiation or specific UV lamps show a direct relationship between irradiation time and the extent of degradation. nih.govijshr.com For instance, in one study, a sunscreen formulation without any photostabilizers showed an 80% degradation of avobenzone after 120 minutes of irradiation. ijshr.com

Photostability Enhancement Strategies

Given the inherent photoinstability of butyl methoxydibenzoylmethane, numerous strategies have been developed to enhance its stability and prolong its protective efficacy in sunscreen formulations. uvabsorbers.comnih.gov These strategies primarily involve the inclusion of other agents that can interfere with the degradation pathways through various mechanisms. researchgate.net

Synergistic Effects with Co-Formulated Agents (e.g., Antioxidants, Other UV Filters)

One of the most effective strategies is the combination of avobenzone with other UV filters that act as photostabilizers. uvabsorbers.com Octocrylene is a well-known and effective stabilizer for avobenzone. daneshyari.comresearchgate.net It is believed to function as a triplet quencher, accepting the excess energy from the excited triplet state of the keto form of avobenzone and dissipating it harmlessly, thus preventing photolytic cleavage. uvabsorbers.comdaneshyari.com Other UV filters like bemotrizinol (B606015) (Tinosorb S) and bis-ethylhexyloxyphenol methoxyphenyl triazine have also demonstrated excellent photostabilizing properties for avobenzone. uvabsorbers.comnih.govnih.gov Formulations incorporating Tinosorb S have been shown to retain over 90% of avobenzone's activity after prolonged UV exposure. uvabsorbers.com The combination of avobenzone with certain filters can sometimes be detrimental; for example, avobenzone has been shown to destabilize ethylhexyl methoxycinnamate, although this effect can be mitigated by the inclusion of a stabilizer like Tinosorb S. nih.govsci-hub.se

Antioxidants are also widely used to improve the photostability of avobenzone. daneshyari.comnih.gov They can prevent or reduce photogenerated reactive species, offering a complementary photoprotective effect. daneshyari.comresearchgate.net Studies have investigated the efficacy of various antioxidants, with the following showing positive results. daneshyari.comresearchgate.netnih.gov

| Antioxidant | Effective Molar Ratio (Avobenzone:Antioxidant) | Efficacy |

| Vitamin E (α-Tocopherol) | 1:2 | Increased photostability. daneshyari.comnih.gov |

| Vitamin C (Ascorbic Acid) | 1:0.5 | Increased photostability. daneshyari.comnih.gov |

| Ubiquinone (Coenzyme Q10) | 1:0.5 | Most effective photostabilizer in sunscreen formulations, also increased SPF. daneshyari.comnih.gov |

| Quercetin | Lower concentrations than Vitamin E | Highly effective at improving stability. nih.govmdpi.com |

This table presents data on the effectiveness of various antioxidants in stabilizing Butyl Methoxydibenzoylmethane.

Influence of Nano-Structured Materials (e.g., TiO2, ZnO) on Photostability

Inorganic UV filters, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are often combined with organic filters like avobenzone in broad-spectrum sunscreens. nih.govresearchgate.net However, the interaction between avobenzone and these metal oxides can be complex and depends heavily on the specific characteristics of the inorganic particles, such as their crystal form (anatase or rutile for TiO₂) and surface treatments. wikipedia.orgscribd.com

Untreated, photocatalytically active TiO₂ (especially the anatase form) and ZnO can significantly accelerate the photodegradation of avobenzone upon irradiation. scribd.comresearchgate.net This is attributed to the generation of reactive oxygen species by the metal oxides when exposed to UV light. researchgate.net

To mitigate this negative interaction, manufacturers apply various surface coatings to the TiO₂ and ZnO particles. These treatments are designed to passivate the surface and reduce its photocatalytic activity. scribd.com Research has shown that specific coatings can dramatically improve the photostability of avobenzone in the presence of these inorganic filters. scribd.com

| Inorganic Filter | Surface Treatment/Coating | Avobenzone Remaining After Irradiation |

| Anatase TiO₂ | Untreated | Significant degradation |

| Anatase TiO₂ | Silane | High stability (up to 100% remaining) |

| Anatase TiO₂ | Methicone | Poor stability (<1% remaining) |

| Rutile TiO₂ | Untreated | Significant degradation |

| Rutile TiO₂ | Silica (B1680970) | High stability (76% of activity retained) |

| Rutile TiO₂ | Stearic Acid and Alumina | Moderate stability (15-30% remaining) |

| Zinc Oxide (ZnO) | Untreated | Significant degradation |

| Zinc Oxide (ZnO) | Silica | More stable than untreated ZnO |

This table summarizes the effect of different types and surface treatments of Titanium Dioxide and Zinc Oxide on the stability of Butyl Methoxydibenzoylmethane after UV irradiation, based on findings from a study by Kobo Products. scribd.com

Judicious selection of surface-treated, low-photocatalytic-activity grades of TiO₂ and ZnO is therefore crucial for formulating stable and effective broad-spectrum sunscreens that combine both organic and inorganic UV filters. nih.govresearchgate.netscribd.com

Characterization and Identification of Photodegradation Products

The photodegradation of Butyl Methoxydibenzoylmethane (BMDM), a widely used UVA filter, leads to the formation of various photoproducts, diminishing its protective efficacy. The characterization and identification of these degradation products have been the subject of numerous studies, employing a range of analytical techniques to elucidate the complex photochemical pathways.

Upon exposure to UV radiation, BMDM can undergo several transformation processes, including photo-isomerization, photodegradation, and halogenation, particularly in environments like swimming pools. researchgate.netresearchgate.net The primary mechanism of photodegradation is believed to proceed via the excited keto form of the molecule. cosmeticsandtoiletries.com This process can lead to the cleavage of C-C bonds adjacent to the carbonyl group, resulting in the formation of smaller aromatic compounds. nih.gov

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in separating and identifying the resulting photoproducts. jcu.edu.ausci-hub.sechromforum.org Studies utilizing these techniques have successfully identified several key degradation products. For instance, in cyclohexane (B81311), the total photodecomposition of avobenzone under a mercury lamp led to the identification of p-methoxybenzoic acid and p-tertbutylbenzoic acid. cosmeticsandtoiletries.com Another study using GC-MS identified three main degradation products: p-methoxy benzoic acid, p-tert-butyl benzoic acid, and t-butylbenzene. nih.gov

Furthermore, in aqueous environments containing disinfectants such as chlorine or bromine, a significant number of disinfection by-products (DBPs) can be formed. Research has identified over 60 such by-products in chlorination and bromination reactions in both fresh and seawater. researchgate.netresearchgate.net Specifically, aquatic bromination has been shown to result in at least 33 distinct DBPs, many of which incorporate bromine into their molecular structure. researchgate.netresearchgate.net The presence of these halogenated by-products, which can include substituted chlorinated phenols and acetophenones, is of particular interest due to their potential environmental and toxicological implications. researchgate.net

The table below summarizes some of the identified photodegradation products of Butyl Methoxydibenzoylmethane.

Table 1: Identified Photodegradation Products of Butyl Methoxydibenzoylmethane

| Photodegradation Product | Analytical Method(s) Used for Identification | Reference(s) |

|---|---|---|

| p-methoxybenzoic acid | GC-MS | cosmeticsandtoiletries.comnih.gov |

| p-tert-butylbenzoic acid | GC-MS | cosmeticsandtoiletries.comnih.gov |

| t-butylbenzene | GC-MS | nih.gov |

| Arylglyoxals | Not specified | nih.gov |

| Benzils | Not specified | nih.gov |

| Chlorinated phenols | GC-MS | researchgate.net |

| Acetophenones | GC-MS | researchgate.net |

| Brominated disinfection by-products (33 identified) | GC-MS | researchgate.netresearchgate.net |

Energy Dissipation Mechanisms and Excited State Dynamics

The ability of Butyl Methoxydibenzoylmethane to provide UVA protection is intrinsically linked to its photophysical behavior and the mechanisms by which it dissipates absorbed energy. The primary pathway for energy dissipation involves a complex interplay between its tautomeric forms and various excited states.

In its ground state, Butyl Methoxydibenzoylmethane exists predominantly in a chelated enol form. rsc.org Upon absorption of UVA radiation, the molecule is promoted to an excited singlet state (S₁). nih.gov From this excited state, the molecule can undergo several competing processes. One of the key deactivation pathways is the tautomerization from the enol form to the less UV-absorbent keto form. rsc.orguvabsorbers.com This process is reversible in the dark. nih.gov

The dynamics of these excited states are significantly influenced by the solvent environment. rsc.org Ultrafast transient electronic absorption spectroscopy (TEAS) has been a crucial technique for studying these rapid processes. rsc.orgrsc.orgresearchgate.net For instance, the lifetime of the photoexcited enol has been shown to vary in different solvents, with reported lifetimes of 0.08 ms (B15284909) in carbon tetrachloride, 1.21 ms in cyclohexane, and 24.4 ms in acetonitrile (B52724). cosmeticsandtoiletries.com

While the enol form exhibits fluorescence with a quantum yield of 0.01 and a lifetime of 13 ps in ethyl acetate, the keto form is only weakly fluorescent but displays strong phosphorescence. cosmeticsandtoiletries.com The keto tautomer can undergo intersystem crossing to a triplet excited state (T₁). rsc.org This triplet state is a key intermediate in the photodegradation pathway of Butyl Methoxydibenzoylmethane. cosmeticsandtoiletries.comrsc.org The triplet state of the keto form has a lifetime of approximately 500 ns in acetonitrile and is readily quenched by oxygen, which can lead to the formation of singlet oxygen with a quantum yield of 0.3. cosmeticsandtoiletries.com The formation of this reactive oxygen species can contribute to further degradation of the molecule. cosmeticsandtoiletries.com

To enhance the photostability of Butyl Methoxydibenzoylmethane, photostabilizers are often incorporated into formulations. These molecules function by quenching the excited triplet state of the Butyl Methoxydibenzoylmethane keto form, thus preventing its degradation. uvabsorbers.com Octocrylene is a well-known example of a UV filter that improves the photostability of Butyl Methoxydibenzoylmethane through triplet-triplet energy transfer. rsc.org Antioxidants such as vitamin E and ubiquinone have also been shown to increase the photostability of avobenzone. researchgate.net

The table below provides a summary of key photophysical parameters related to the excited state dynamics of Butyl Methoxydibenzoylmethane.

Table 2: Photophysical Parameters of Butyl Methoxydibenzoylmethane

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Photoexcited Enol Lifetime | 0.08 ms | In Carbon Tetrachloride | cosmeticsandtoiletries.com |

| Photoexcited Enol Lifetime | 1.21 ms | In Cyclohexane | cosmeticsandtoiletries.com |

| Photoexcited Enol Lifetime | 24.4 ms | In Acetonitrile | cosmeticsandtoiletries.com |

| Fluorescence Quantum Yield (Enol) | 0.01 | In Ethyl Acetate | cosmeticsandtoiletries.com |

| Fluorescence Lifetime (Enol) | 13 ps | In Ethyl Acetate | cosmeticsandtoiletries.com |

| Phosphorescence Lifetime (Enol) | 30 ms | Not specified | nih.gov |

| Triplet State Lifetime (Keto) | ~500 ns | In Acetonitrile | cosmeticsandtoiletries.com |

| Singlet Oxygen Formation Quantum Yield | 0.3 | In Acetonitrile | cosmeticsandtoiletries.com |

| Rate Constant for Triplet Quenching by Oxygen | 2.2 x 10⁹ M⁻¹s⁻¹ | In Acetonitrile | cosmeticsandtoiletries.com |

| Keto Formation Quantum Yield | 0.014 ± 0.002 | In Acetonitrile | cosmeticsandtoiletries.com |

Biotransformation Pathways and in Vitro/ex Vivo Mechanistic Studies

Hepatic and Extrahepatic Metabolism (In Vitro Microsomal Studies)

In vitro studies utilizing liver and lung microsomes from various species have been fundamental in characterizing the metabolic fate of BHT. webmd.com These studies have revealed that the metabolism of BHT is not confined to the liver, with extrahepatic tissues such as the lungs also playing a significant role. webmd.commdpi.com

The initial steps in BHT metabolism are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comsenescence.info These heme-containing monooxygenases are responsible for the oxidative transformation of a wide range of xenobiotics, including BHT. senescence.infonih.gov

Studies in cultured human hepatocytes have demonstrated that BHT is an inducer of CYP2B6 and CYP3A4 mRNA levels. frontiersin.orgnih.gov This induction suggests that BHT can influence its own metabolism and potentially the metabolism of other compounds cleared by these enzymes. The activation of BHT is dependent on cytochrome P-450-mediated metabolic reactions. webmd.com Further investigations have explored the effects of various inducers and inhibitors on the CYP-catalyzed oxidation of BHT in both hepatic and pulmonary microsomes, highlighting the complexity of its enzymatic processing. mdpi.com

| Enzyme Family | Specific Isoform | Role in BHT Metabolism | Reference |

|---|---|---|---|

| CYP2 | CYP2B6 | Induced by BHT in human hepatocytes | frontiersin.orgnih.gov |

| - | Enzymes related to CYP2A and CYP2B isozymes are induced by co-administration of BHT and flavone, leading to increased mutagen activation. | researchgate.net | |

| CYP3 | CYP3A4 | Induced by BHT in human hepatocytes | frontiersin.orgnih.gov |

| CYP1 | - | Co-administration of BHA (a related compound) and flavanone elevates levels related to CYP1A. | researchgate.net |

Phase I metabolism of BHT involves two primary oxidative processes: hydroxylation of the alkyl substituents and oxidation of the aromatic pi electron system. webmd.commdpi.com These reactions introduce or expose functional groups that prepare the molecule for subsequent Phase II conjugation.

Hydroxylation of the alkyl groups leads to the formation of two major initial metabolites:

BHT-CH₂OH (4-hydroxymethyl product) : This results from the oxidation of the p-methyl group and is a principal metabolite in rat liver and lung microsomes. webmd.comwikipedia.org

BHT-tBuOH (a primary alcohol) : This is formed through the hydroxylation of one of the tert-butyl groups and is considered a predominant pathway in humans and mice. mdpi.comwikipedia.org

Further oxidation of BHT-CH₂OH can yield the corresponding benzaldehyde and benzoic acid derivatives. webmd.comwikipedia.org Similarly, the BHT-tBuOH can undergo further hydroxylation at the benzylic methyl position to form a diol, which is then oxidized to a hydroxybenzaldehyde derivative. webmd.com

Oxidation of the aromatic ring system produces several reactive intermediates and stable metabolites, including:

BHT-quinol (2,6-di-t-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone) webmd.com

BHT-quinone (2,6-di-t-butyl-4-benzoquinone) webmd.com

BHT-quinonemethide (2,6-di-t-butyl-4-methylene-2,5-cyclohexadienone) webmd.commdpi.com

BHT-OOH (2,6-di-tert-butyl-4-hydroperoxy-4-methylcyclohexa-2,5-dienone), a hydroperoxide metabolite that can be converted to free radicals by cytochrome P-450. mdpi.com

A cyclic metabolic pathway has also been identified in rat liver microsomal preparations, where BHT is converted to BHT-OOH, then to BHT-3(0)OH (4-hydroxy-4-methyl-2,6-di-t-butylcyclohexa-2,5-dienone), and finally regenerated back to BHT. researchgate.net

| Metabolite | Formation Pathway | Reference |

|---|---|---|

| BHT-CH₂OH | Hydroxylation of the 4-methyl group | webmd.comwikipedia.org |

| BHT-tBuOH | Hydroxylation of a tert-butyl group | webmd.commdpi.comwikipedia.org |

| BHT-aldehyde | Oxidation of BHT-CH₂OH | webmd.comwikipedia.org |

| BHT-acid | Oxidation of BHT-aldehyde | webmd.comwikipedia.org |

| BHT-quinol | Oxidation of the aromatic ring | webmd.com |

| BHT-quinone | Oxidation of the aromatic ring | webmd.com |

| BHT-quinonemethide | Oxidation of the aromatic ring | webmd.commdpi.com |

| BHT-OOH | Oxidation of the aromatic ring | mdpi.com |

Following Phase I oxidation, the resulting metabolites of BHT can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the functional groups introduced during Phase I. researchgate.net This process generally increases the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net In vitro studies using human and rat liver S9 fractions have been crucial in identifying these conjugation pathways. wikipedia.org

Glucuronidation: This is a major Phase II pathway for many phenolic compounds. researchgate.net In the case of BHT, several glucuronide conjugates have been detected in vitro, including:

Hydroxy-BHT glucuronide wikipedia.org

BHT-acid glucuronide wikipedia.org

DBP (2,6-di-tert-butylphenol) glucuronide wikipedia.org

BHQ (BHT-hydroquinone) glucuronide wikipedia.org

Glucuronide conjugation has been reported to be a predominant Phase II reaction in rats, rabbits, and humans for the related compound BHA. wikipedia.org

Sulfation: This is another important Phase II conjugation reaction for phenolic compounds, catalyzed by sulfotransferases (SULTs). researchgate.net For BHT, a sulfate conjugate of BHQ (BHQ + SO₃) has been identified in vitro. wikipedia.org In humans, sulfation is a major metabolic pathway for some flavonoids, with SULT1A1 being a key isoform in the liver.

| Conjugate | Parent Metabolite | Conjugation Pathway | Reference |

|---|---|---|---|

| Hydroxy-BHT glucuronide | Hydroxylated BHT | Glucuronidation | wikipedia.org |

| BHT-acid glucuronide | BHT-acid | Glucuronidation | wikipedia.org |

| DBP glucuronide | DBP | Glucuronidation | wikipedia.org |

| BHQ glucuronide | BHQ | Glucuronidation | wikipedia.org |

| BHQ sulfate | BHQ | Sulfation | wikipedia.org |

Biotransformation in Other Biological Systems (e.g., Cellular Models)

The metabolism and effects of BHT have also been investigated in various cellular models, providing insights into its biological activities at the cellular level. For instance, in isolated rat hepatocytes and mouse bronchiolar Clara cells, the BHT metabolite BHT-BuOH has been shown to be more toxic than the parent compound. mdpi.com This increased toxicity may be due to the oxidation of BHT-BuOH to a highly electrophilic quinone methide. mdpi.com

In mouse Leydig (TM3) cells, exposure to BHT has been shown to suppress cell proliferation and alter the cell cycle. Furthermore, in the ELT-3 rat leiomyoma cell model, BHT was found to enhance cell proliferation and colony formation. In the rat mast cell line RBL2H3, BHT was observed to enhance IgE-mediated degranulation. These studies in different cell systems highlight the diverse and cell-type-specific effects of BHT and its metabolites.

Prodrug Design Principles and In Vitro Activation Mechanisms

The concept of a prodrug involves designing a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body. While BHT itself is primarily known for its antioxidant properties and is not typically considered a prodrug, the principles of its metabolic activation can be informative for prodrug design.

The biotransformation of BHT into reactive metabolites is a form of bioactivation. For instance, the oxidation of BHT to the BHT-quinone methide, a highly electrophilic species, is a key activation step that is thought to be responsible for some of its biological effects. mdpi.com This metabolic activation is catalyzed by cytochrome P450 enzymes. mdpi.com

In a hypothetical prodrug design, a therapeutic agent could be chemically modified to be released upon the metabolic breakdown of a BHT-like carrier. The in vitro activation of such a prodrug would rely on the enzymatic machinery that metabolizes BHT, primarily hepatic and extrahepatic cytochrome P450 enzymes. The release of the active drug would be triggered by the oxidative metabolism of the BHT moiety, leading to the formation of an unstable intermediate that subsequently cleaves to release the drug. However, there is currently a lack of specific research literature describing the design and in vitro activation of BHT-based prodrugs for therapeutic purposes.

Environmental Fate, Transport, and Degradation Dynamics

Biodegradation by Microbial Communities

The interaction of BHT with microbial communities is complex; it can be subject to biodegradation, but it also exhibits antimicrobial properties that can influence the composition and function of these communities. nih.govcambridge.org

Notably, the relative abundance of Actinobacteria increased from 21.24% to 40.89% in the presence of BHT. nih.gov This suggests that Actinobacteria may be key taxa in environments contaminated with BHT. nih.gov Other bacteria whose relative abundance increased include Rhodococcus, Dietzia, and Aequorivita. nih.gov

Conversely, BHT exhibits antimicrobial effects against other bacteria. It has a more pronounced inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria of the Enterobacteriaceae family. nih.gov Studies on specific pectin-degrading gut bacteria, such as Prevotella copri and various Bacteroides species, have shown that BHT can have inhibitory effects on their growth. cambridge.org The growth of Cryptococcus hungaricus and Lactobacillus casei was only slightly inhibited by BHT. researchgate.net Some organisms are also capable of producing BHT naturally, including several species of phytoplankton and cyanobacteria. wikipedia.org

| Microorganism/Group | Observed Effect | Reference |

|---|---|---|

| Actinobacteria | Increased relative abundance | nih.gov |

| Rhodococcus | Increased relative abundance | nih.gov |

| Dietzia | Increased relative abundance | nih.gov |

| Aequorivita | Increased relative abundance | nih.gov |

| Gram-positive bacteria | Inhibited or decreased growth (general) | nih.gov |

| Enterobacteriaceae (Gram-negative) | Less affected than Gram-positive bacteria | nih.gov |

| Prevotella copri | Inhibited growth | cambridge.org |

| Bacteroides species | Inhibited growth | cambridge.org |

Detailed research on the optimization of specific environmental parameters, such as pH and temperature, for the microbial degradation of BHT is not extensively covered in the available literature. However, general degradation timelines have been observed. In sewage sludge, the half-life for the degradation of BHT into polar metabolites is reported to be between 3 and 7 days. usda.gov Approximately 50% of the compound is completely converted to carbon dioxide and water over a period of about 3 months. usda.gov In aquatic model ecosystems, about 85-90% of BHT is degraded within 24 hours through the combined action of soil microbes, sunlight, and air. usda.gov

The metabolic pathways for BHT degradation are primarily oxidative. nih.govmdpi.com While many detailed studies are based on in vitro or mammalian systems, they provide a foundational model for potential microbial biotransformation routes. These pathways primarily involve the oxidation of the alkyl substituents on the phenol (B47542) ring. nih.govmdpi.com

Two major metabolic pathways have been proposed mdpi.com:

Oxidation of the para-methyl group : This is a major metabolic route where the methyl group is oxidized, leading to the formation of BHT-aldehyde and subsequently BHT-acid through stepwise oxidation. mdpi.com The acidic form can be decarboxylated to form 2,6-di-tert-butylphenol (DBP). mdpi.com

Oxidation of the tert-butyl group : This pathway involves the oxidation of one of the tert-butyl groups. mdpi.com

In aquatic environments, degradation can also result in the formation of 2,6-di-t-butyl-4-(hydroxymethyl)phenol (BHT-OH) as an initial oxidation product. e3s-conferences.org Analysis using the MetaCyc pathway database indicates that BHT can interfere with cellular biosynthetic processes in microorganisms. nih.gov

Abiotic Environmental Transformation Processes

Abiotic factors, including light and chemical oxidants, play a significant role in the transformation of BHT in the environment.

BHT is susceptible to photochemical degradation. In the atmosphere, oxidation reactions can be initiated by UV radiation (e.g., 365 nm), occurring at temperatures as low as 293 K (20°C). arabjchem.org UV light significantly lowers the apparent activation energy required for BHT oxidation, making it more susceptible to degradation compared to thermal oxidation alone. arabjchem.org

In aquatic systems, visible-light-promoted degradation can occur in the presence of photosensitizers like riboflavin. researchgate.net The degradation mechanism involves the generation of reactive oxygen species, such as superoxide anion radicals and singlet molecular oxygen, which then attack and degrade the BHT molecule. researchgate.net

Chemical Oxidation: BHT is readily oxidized in the presence of an oxygen atmosphere, with an initial oxidation temperature of 332 K. arabjchem.org The presence of acids or bases can significantly influence this process. Alkaline conditions (pH 10) can lead to a rapid oxidation reaction, with a degradation rate of up to 59% under atmospheric pressure. sciopen.com Both potassium hydroxide (B78521) (KOH) and hydrochloric acid (HCl) have been shown to decrease the initial temperature of oxidation in high-pressure environments. sciopen.comspkx.net.cn

The oxidation of BHT leads to a variety of products. e3s-conferences.orgarabjchem.org A key intermediate is 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), an unstable organic peroxide that can pose a thermal hazard. nih.gov

| Degradation Product | Abbreviation | Formation Process | Reference |

|---|---|---|---|

| 2,6-di-tert-butyl-p-benzoquinone | BHT-Q | Oxidation | arabjchem.org |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | BHT-CHO | Oxidation | arabjchem.org |

| 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | BA | Hydrolysis of Quinone Methide | nih.gov |

| 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone | BHTOOH | Oxidation | nih.gov |

| 2,6-di-t-butyl-4-(hydroxymethyl)phenol | BHT-OH | Oxidation | e3s-conferences.org |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | BHT-COOH / BHT-acid | Oxidation | mdpi.come3s-conferences.org |

| 2,6-di-tert-butylphenol | DBP | Oxidation | mdpi.com |

Hydrolysis: Upon oxidation, BHT can form a highly reactive intermediate known as a quinone methide (QM). nih.gov This QM species can undergo hydrolysis in aqueous solutions. nih.gov The hydrolysis of QM results in the formation of a single product: 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BA). nih.gov The rate of this hydrolysis reaction is catalyzed by the presence of both acids and bases. nih.gov

Development of Environmental Remediation Technologies

Given the presence of Butylated Hydroxyanisole (BHA) in aquatic environments, research has been conducted to develop effective remediation technologies for its removal from water and wastewater. The focus has largely been on advanced oxidation processes (AOPs), which utilize highly reactive radicals to degrade organic pollutants.

Several AOPs have shown efficacy in degrading BHA:

UV Irradiation and Ozonation : Studies have investigated the chemical degradation of BHA using ultraviolet (UV) irradiation, ozonation (O₃), and a combination of both (UV/O₃). These processes have been found to effectively break down the BHA molecule through mechanisms such as O-demethylation, dimerization, and oxidation. The UV/O₃ process, in particular, offers a relatively fast and clean method to degrade BHA and its intermediate byproducts.

UV/Persulfate (S₂O₈²⁻) : The activation of persulfate by UV light is another AOP that has been successfully applied to BHA degradation. This process can achieve a high degree of mineralization (80-100%) within an hour of treatment.

Combined Peroxymonosulfate (PMS) and Ferrate(VI) : A combination of PMS and Ferrate(VI) has been shown to have a synergistic effect on the degradation of BHA in water. This advanced oxidation technology is noted for its high redox potential and efficiency in treating organic pollutants. mdpi.com

Enzymatic Polymerization : An alternative approach involves the use of enzymes to polymerize BHA, facilitating its removal from aqueous solutions. Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, can catalyze the polymerization of BHA. This process can be enhanced by conducting the reaction on the surface of organo-clays, which serve as an adsorbent for the polymerized product. This method has demonstrated high removal efficiency, reaching up to 91% under optimal pH conditions.

While these technologies have primarily been investigated for water treatment, general soil remediation techniques such as soil washing and bioremediation could potentially be applied to BHA-contaminated soil, although specific studies on their effectiveness for this compound are lacking. researchgate.netnih.gov

Molecular Interactions and in Vitro Cellular Mechanisms

Ligand-Receptor Interactions in Cellular Assays

BHA has been shown to interact with nuclear receptors, which are critical regulators of gene expression. These interactions can lead to agonistic or antagonistic effects, thereby influencing various physiological processes.

In vitro studies have demonstrated that Butylated Hydroxyanisole can act as an antagonist to the androgen receptor (AR). In an androgen-responsive reporter gene assay using human PC-3 cells, BHA displayed an ability to antagonize the activation of the androgen receptor by dihydrotestosterone (DHT) nih.gov. While it showed some androgenic properties when tested alone, its primary effect was antagonistic. Further computational analysis through molecular docking studies supports this finding. The binding pattern of BHA to the androgen receptor was found to be similar to that of known AR antagonists nih.gov. These studies indicate that BHA can interfere with the normal binding of androgens to their receptor, potentially disrupting androgen-dependent gene transcription mdpi.com.

Interactive Data Table: In Vitro Androgen Receptor Modulation by BHA

Enzyme Inhibition and Activation Studies (In Vitro)

In vitro research has demonstrated that Phenol (B47542), butylmethoxy-, commonly known as butylated hydroxytoluene (BHT), can modulate the activity of various enzymes. These interactions are complex, ranging from the enhancement of enzyme levels and activity to serving as a substrate, albeit sometimes a poor one, for certain enzymatic reactions. The primary observed effects in laboratory studies have been centered on enzymes related to antioxidant defense and xenobiotic metabolism.

Studies on rat lens organ cultures have shown that BHT can significantly enhance the intracellular levels of glutathione (GSH) and associated enzymes. nih.gov This suggests an upregulation of the glutathione-mediated antioxidant defense system. The inclusion of BHT in the culture medium led to a dose-dependent increase in GSH levels. This was accompanied by a significant elevation in the levels of several related enzymes. For instance, glutathione S-transferase (GST) levels were markedly increased. nih.gov Specifically, both the mu and pi classes of GST isoenzymes expressed in the rat lens were elevated by BHT treatment. nih.gov

The enhanced GSH levels are believed to result from an increase in de novo biosynthesis, as evidenced by the increased activity of γ-glutamylcysteine synthetase and greater incorporation of [35S]methionine into GSH. nih.gov Furthermore, in vitro studies have indicated that BHT can also lead to increased levels of GSH-peroxidase, GSH-reductase, and glucose 6-phosphate dehydrogenase in ocular tissues. nih.gov

Conversely, BHT has been shown to be a relatively poor substrate for certain peroxidases, such as prostaglandin H synthase and horseradish peroxidase. cdc.govsemanticscholar.org This suggests a low rate of enzymatic conversion by these enzymes when BHT is the sole substrate. However, the metabolic activation of BHT can be significantly enhanced in the presence of other compounds. For example, the addition of butylated hydroxyanisole (BHA) was found to increase the peroxidase-dependent oxidation of BHT. cdc.govsemanticscholar.org This interaction leads to the formation of BHT metabolites like BHT-quinone methide and stilbenequinone, indicating a complex chemical-chemical interaction that facilitates the enzymatic processing of BHT. cdc.govsemanticscholar.org